molecular formula C19H18ClFN2O3 B6988939 N-[5-chloro-2-(3-fluorophenoxy)phenyl]-2-(6-oxopiperidin-3-yl)acetamide

N-[5-chloro-2-(3-fluorophenoxy)phenyl]-2-(6-oxopiperidin-3-yl)acetamide

Cat. No.: B6988939
M. Wt: 376.8 g/mol
InChI Key: JJRLGQBIPJWHRU-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(3-fluorophenoxy)phenyl]-2-(6-oxopiperidin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated phenyl ring, a fluorophenoxy group, and a piperidinyl acetamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

N-[5-chloro-2-(3-fluorophenoxy)phenyl]-2-(6-oxopiperidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3/c20-13-5-6-17(26-15-3-1-2-14(21)10-15)16(9-13)23-19(25)8-12-4-7-18(24)22-11-12/h1-3,5-6,9-10,12H,4,7-8,11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRLGQBIPJWHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CC(=O)NC2=C(C=CC(=C2)Cl)OC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-2-(3-fluorophenoxy)phenyl]-2-(6-oxopiperidin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorinated Phenyl Intermediate: The initial step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Introduction of the Fluorophenoxy Group: The chlorinated phenyl intermediate is then reacted with a fluorophenol derivative in the presence of a base, such as potassium carbonate, to form the fluorophenoxy-substituted phenyl compound.

    Formation of the Piperidinyl Acetamide Moiety: The final step involves the acylation of the fluorophenoxy-substituted phenyl compound with a piperidinyl acetamide derivative using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(3-fluorophenoxy)phenyl]-2-(6-oxopiperidin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[5-chloro-2-(3-fluorophenoxy)phenyl]-2-(6-oxopiperidin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(3-fluorophenoxy)phenyl]-2-(6-oxopiperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
  • 3-Formylphenylboronic Acid
  • 4-Formylphenylboronic Acid

Uniqueness

N-[5-chloro-2-(3-fluorophenoxy)phenyl]-2-(6-oxopiperidin-3-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

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